[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate
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Overview
Description
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a benzoyl group substituted with two trifluoroethoxy groups, an amino linkage, and a cyclohexylcarbamate moiety. Its complex structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate typically involves multiple steps:
Formation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: This step involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the ester, followed by hydrolysis to yield the acid.
Conversion to Benzoyl Chloride: The benzoic acid derivative is then converted to the corresponding benzoyl chloride using reagents like oxalyl chloride or thionyl chloride.
Formation of the Amide: The benzoyl chloride is reacted with an amine, such as cyclohexylamine, under basic conditions to form the amide linkage.
Final Coupling: The amide is then coupled with an isocyanate derivative to form the final carbamate structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the cleavage of the trifluoroethoxy groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development or as a tool in biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its efficacy in treating various conditions, particularly if it exhibits specific biological activity such as enzyme inhibition or receptor modulation.
Industry
In industrial applications, this compound might be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique functional groups.
Mechanism of Action
The mechanism by which [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoroethoxy groups could enhance its binding affinity or specificity for certain molecular targets, while the carbamate moiety might confer stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: Shares the trifluoroethoxy substitution pattern but lacks the amide and carbamate functionalities.
N-cyclohexylcarbamate derivatives: Compounds with similar carbamate structures but different aromatic substitutions.
Uniqueness
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate is unique due to its combination of trifluoroethoxy groups, benzoyl amide linkage, and cyclohexylcarbamate moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F6N2O5/c19-17(20,21)9-29-12-6-7-14(30-10-18(22,23)24)13(8-12)15(27)26-31-16(28)25-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWVGOVUSFQQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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